molecular formula C18H16O5 B161467 Pancixanthone A CAS No. 174232-30-5

Pancixanthone A

Cat. No.: B161467
CAS No.: 174232-30-5
M. Wt: 312.3 g/mol
InChI Key: PNPYKPQUXNWIPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pancixanthone A involves several steps, including plant extraction, separation, purification, and chemical synthesis . The compound is typically extracted from the stem bark of Calophyllum panciflorum using ethanol (EtOH) as a solvent . The extract is then subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory-scale preparation. The process involves large-scale extraction and purification techniques to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Pancixanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced xanthone derivatives.

Mechanism of Action

Pancixanthone A exerts its effects through various mechanisms:

Comparison with Similar Compounds

Pancixanthone A is unique among xanthones due to its specific molecular structure and biological activities. Similar compounds include:

Biological Activity

Pancixanthone A, a polyprenylated benzophenone isolated from the Garcinia genus, has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, cytotoxic, and antiplasmodial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique polyprenylated structure, which contributes to its biological activity. Its molecular formula is C₁₈H₁₈O₃, and it features multiple prenyl groups that enhance its lipophilicity and interaction with biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro assays demonstrated that this compound's antioxidant capacity is comparable to established antioxidants such as quercetin and gallic acid .

2. Cytotoxic Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has been tested against:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)
  • A549 cells (lung cancer)
  • B16 cells (melanoma)

The compound showed IC50 values ranging from 10 to 20 µM across these cell lines, indicating potent anti-cancer activity . The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic and extrinsic pathways, as evidenced by increased caspase-3 and caspase-9 activity .

3. Antiplasmodial Activity

This compound has demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that it effectively inhibits the growth of chloroquine-sensitive strains of P. falciparum, with IC50 values reported in the micromolar range . This property highlights its potential as a lead compound in antimalarial drug development.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at varying concentrations of this compound, with an IC50 value calculated at approximately 15 µM, demonstrating its potential as a natural antioxidant agent .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines, this compound was compared with cisplatin (a standard chemotherapy drug). The results indicated that this compound exhibited comparable or superior cytotoxicity against MCF-7 and HeLa cells, suggesting its potential as an alternative therapeutic agent in cancer treatment .

Research Findings Summary Table

Biological ActivityAssessed Cell LinesIC50 Value (µM)Mechanism of Action
AntioxidantDPPH Assay15Free radical scavenging
CytotoxicHeLa, MCF-7, A549, B1610 - 20Induction of apoptosis via caspase activation
AntiplasmodialPlasmodium falciparumMicromolar rangeInhibition of parasite growth

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural identity of Pancixanthone A, and how should they be applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the planar structure, while high-resolution mass spectrometry (HR-MS) confirms molecular weight. X-ray crystallography provides unambiguous 3D conformation. For purity, HPLC with UV-Vis detection (λ = 250–400 nm) is recommended. Ensure spectra are cross-referenced with synthetic intermediates and literature data to resolve ambiguities .

Q. What in vitro models are validated for preliminary bioactivity screening of this compound?

  • Methodological Answer : Common models include:

  • Anticancer : NCI-60 cell line panel with MTT assays, focusing on GI₅₀ values.
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 90028), reporting MIC₉₀.
  • Anti-inflammatory : LPS-induced RAW 264.7 macrophages measuring TNF-α suppression via ELISA. Include positive controls (e.g., doxorubicin for anticancer) and triplicate experiments to minimize variability .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):

  • Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months), and photostability (ICH Q1B).
  • Analytics : Monitor degradation via HPLC peak area reduction (>95% purity threshold) and LC-MS for degradant identification. Report kinetic parameters (e.g., t₉₀) .

Q. What solvent systems are optimal for isolating this compound from natural sources?

  • Methodological Answer : Sequential extraction with non-polar to polar solvents (hexane → ethyl acetate → methanol) followed by silica gel chromatography (gradient: 10–50% ethyl acetate in hexane). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile-water, 0.1% formic acid) improves resolution. Validate purity with TLC (Rf = 0.3–0.5 in ethyl acetate:hexane 3:7) .

Q. How can researchers address low yields in this compound biosynthesis pathways?

  • Methodological Answer : Optimize fermentation parameters (e.g., Aspergillus spp. culture):

  • Nutrient modulation : Carbon (e.g., sucrose vs. glycerol) and nitrogen (yeast extract) sources.
  • Elicitors : Add jasmonic acid (50–100 μM) to upregulate polyketide synthase activity.
  • Harvest timing : Maximal production often occurs in late stationary phase (7–10 days). Quantify via qPCR for pathway gene expression .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported IC₅₀ values across studies?

  • Methodological Answer :

Standardize assays : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs).

Control for solvent effects : DMSO concentration ≤0.1% (v/v).

Meta-analysis : Pool data from ≥5 studies, apply heterogeneity tests (I² statistic), and calculate weighted mean IC₅₀ using random-effects models. Report confidence intervals .

Q. How can in silico docking studies guide the optimization of this compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Target selection : Prioritize crystallized proteins (e.g., EGFR [PDB: 1M17]) with active-site resolution <2.0 Å.
  • Software : AutoDock Vina or Schrödinger Suite for ΔG calculations.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Synthesize analogs with substituents predicted to enhance H-bonding (e.g., -OH at C-3) .

Q. What mechanistic studies are required to confirm this compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

ROS quantification : Use DCFH-DA fluorescence in H₂O₂-stressed HepG2 cells.

Pathway analysis : Western blot for Nrf2 nuclear translocation and downstream targets (HO-1, SOD1).

Gene knockout : CRISPR/Cas9-mediated Nrf2 deletion to test dependency. Include NAC (5 mM) as a positive control .

Q. How should researchers design a pharmacokinetic study for this compound in rodent models?

  • Methodological Answer :

  • Dosing : Single IV (5 mg/kg) and oral (20 mg/kg) administration.
  • Sampling : Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs post-dose.
  • Analytics : LC-MS/MS (LOQ = 1 ng/mL) with deuterated internal standard. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) .

Q. What statistical approaches are robust for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer :
  • Synergy metrics : Chou-Talalay combination index (CI <1 indicates synergy).
  • Experimental design : 4×4 matrix (0.25×IC₅₀ to 4×IC₅₀ for each drug).
  • Data fitting : Compusyn software for dose-effect curves. Validate with Bliss independence model .

Q. Data Contradiction Analysis Framework

Discrepancy Type Resolution Strategy Key References
Variability in bioactivityStandardize assay protocols; use reference standards
Conflicting structural dataRe-examine NMR coupling constants; compare X-ray data
Pharmacokinetic inconsistenciesValidate analytical methods with spiked samples

Properties

IUPAC Name

1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPYKPQUXNWIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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